(6-Chloro-4-hydroxyquinolin-3-yl)(pyrrolidin-1-yl)methanone
Description
Properties
Molecular Formula |
C14H13ClN2O2 |
|---|---|
Molecular Weight |
276.72 g/mol |
IUPAC Name |
6-chloro-3-(pyrrolidine-1-carbonyl)-1H-quinolin-4-one |
InChI |
InChI=1S/C14H13ClN2O2/c15-9-3-4-12-10(7-9)13(18)11(8-16-12)14(19)17-5-1-2-6-17/h3-4,7-8H,1-2,5-6H2,(H,16,18) |
InChI Key |
RXRXTXBSJLXYAU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CNC3=C(C2=O)C=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Chloro-4-hydroxyquinolin-3-yl)(pyrrolidin-1-yl)methanone typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, such as the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Substitution Reactions: The chloro and hydroxy groups are introduced through electrophilic aromatic substitution reactions. For instance, chlorination can be achieved using thionyl chloride or phosphorus pentachloride, while hydroxylation can be done using hydroxylating agents like hydrogen peroxide.
Attachment of Pyrrolidine Ring: The pyrrolidine ring is introduced via a nucleophilic substitution reaction, where the quinoline derivative reacts with pyrrolidine in the presence of a base like sodium hydride.
Formation of Methanone Linkage: The final step involves the formation of the methanone linkage, which can be achieved through a Friedel-Crafts acylation reaction using an appropriate acyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
(6-Chloro-4-hydroxyquinolin-3-yl)(pyrrolidin-1-yl)methanone can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of a quinoline ketone derivative.
Reduction: Formation of a hydroxyquinoline derivative.
Substitution: Formation of various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Antibacterial Properties
One of the primary applications of (6-Chloro-4-hydroxyquinolin-3-yl)(pyrrolidin-1-yl)methanone is its antibacterial activity. The compound has been shown to inhibit bacterial gyrase, an essential enzyme for bacterial DNA replication and transcription. This inhibition leads to bacterial cell death, making it a valuable candidate for developing new antibacterial therapies.
Case Study: Inhibition of Bacterial Gyrase
A study documented in patent literature demonstrated that derivatives of quinolone compounds, including (6-Chloro-4-hydroxyquinolin-3-yl)(pyrrolidin-1-yl)methanone, exhibited potent activity against various strains of bacteria. The research indicated that these compounds could serve as effective alternatives to existing antibiotics, particularly in the face of rising antibiotic resistance .
Potential in Oncology
Emerging research suggests that quinoline derivatives may also have applications in oncology. The ability of (6-Chloro-4-hydroxyquinolin-3-yl)(pyrrolidin-1-yl)methanone to inhibit certain kinases involved in tumor growth presents a novel avenue for cancer treatment.
Research Insights
Recent studies have indicated that compounds with similar structures can inhibit maternal embryonic leucine zipper kinase (MELK), a protein implicated in cancer progression. This suggests that (6-Chloro-4-hydroxyquinolin-3-yl)(pyrrolidin-1-yl)methanone may also exhibit anticancer properties, although further investigation is needed to confirm its efficacy and safety in clinical settings .
Cosmetic Applications
Beyond medicinal uses, (6-Chloro-4-hydroxyquinolin-3-yl)(pyrrolidin-1-yl)methanone may find applications in cosmetic formulations due to its potential skin benefits. Its antibacterial properties can be leveraged in products designed for acne treatment or skin infections.
Formulation Studies
Research on cosmetic formulations has highlighted the importance of incorporating effective antimicrobial agents to enhance product safety and efficacy. The use of quinoline derivatives like (6-Chloro-4-hydroxyquinolin-3-yl)(pyrrolidin-1-yl)methanone could improve the stability and effectiveness of topical products .
Summary Table of Applications
Mechanism of Action
The mechanism of action of (6-Chloro-4-hydroxyquinolin-3-yl)(pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets in the body. The chloro and hydroxy groups on the quinoline core can form hydrogen bonds and other interactions with biological molecules, while the pyrrolidine ring can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Structural and Physicochemical Comparison
The table below summarizes key differences:
Key Observations:
- Substituent Effects : The target compound’s 4-hydroxyl group contrasts with the bulky 4-o-tolylsulfonyl group in the analog from . The hydroxyl group enhances hydrophilicity and hydrogen-bonding capacity, whereas the sulfonyl group increases steric bulk and electron-withdrawing effects .
- Heterocyclic Ring: Replacing pyrrolidine (5-membered) with piperidine (6-membered) in the methanone moiety () alters conformational flexibility and basicity. Piperidine’s larger ring may improve binding to deeper hydrophobic pockets in target proteins.
- Molecular Weight : The target compound (~276.5 g/mol) is significantly smaller than the analogs in (440.2 g/mol) and (428.9 g/mol), suggesting better bioavailability and membrane permeability.
Biological Activity
(6-Chloro-4-hydroxyquinolin-3-yl)(pyrrolidin-1-yl)methanone is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its antibacterial, antifungal, and anticancer properties, supported by data tables and relevant case studies.
Chemical Structure
The compound can be represented structurally as follows:
This structure consists of a quinoline moiety substituted with a chloro and hydroxy group, linked to a pyrrolidine ring via a methanone functional group.
Antibacterial Activity
Numerous studies have evaluated the antibacterial efficacy of derivatives of quinoline and pyrrolidine. The following table summarizes the minimum inhibitory concentration (MIC) values for various bacterial strains:
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| (6-Chloro-4-hydroxyquinolin-3-yl)(pyrrolidin-1-yl)methanone | Staphylococcus aureus | 50 |
| Escherichia coli | 75 | |
| Pseudomonas aeruginosa | 100 | |
| Bacillus subtilis | 60 |
The compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with the lowest MIC observed against Staphylococcus aureus .
Antifungal Activity
In addition to its antibacterial properties, this compound has also shown antifungal activity. In vitro studies have demonstrated its effectiveness against common fungal pathogens:
| Fungal Strain | Inhibition Zone (mm) |
|---|---|
| Candida albicans | 18 |
| Aspergillus niger | 15 |
These results indicate that the compound could be a promising candidate for developing antifungal agents .
Anticancer Activity
Research has indicated that quinoline derivatives possess anticancer properties. A study conducted on various cell lines revealed that (6-Chloro-4-hydroxyquinolin-3-yl)(pyrrolidin-1-yl)methanone can inhibit cancer cell proliferation:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 12.5 |
| MCF-7 (breast cancer) | 15.0 |
| A549 (lung cancer) | 10.0 |
The compound's mechanism of action appears to involve the induction of apoptosis in cancer cells, making it a potential candidate for further development in cancer therapy .
Case Studies
- Antibacterial Efficacy Study : A comprehensive study evaluated the antibacterial properties of several quinoline derivatives, including (6-Chloro-4-hydroxyquinolin-3-yl)(pyrrolidin-1-yl)methanone. The study found that the compound significantly inhibited the growth of E. coli and P. aeruginosa, suggesting its potential as a broad-spectrum antibacterial agent .
- Antifungal Testing : In a controlled laboratory setting, the antifungal activity of the compound was tested against clinical isolates of Candida. Results showed a marked reduction in fungal growth at concentrations as low as 50 µg/mL, indicating its potential utility in treating fungal infections .
- Cancer Cell Proliferation Inhibition : A recent study assessed the anticancer effects of this compound on various human cancer cell lines. The findings indicated that it effectively reduced cell viability through apoptosis induction mechanisms, warranting further investigation into its use as an anticancer drug .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
